Fusaricide

Description

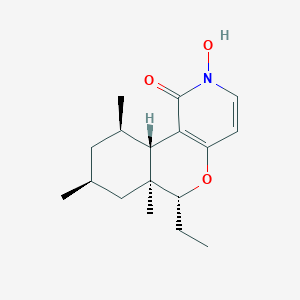

Structure

3D Structure

Properties

CAS No. |

184031-21-8 |

|---|---|

Molecular Formula |

C17H25NO3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(6R,6aS,8S,10R,10aS)-6-ethyl-2-hydroxy-6a,8,10-trimethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |

InChI |

InChI=1S/C17H25NO3/c1-5-13-17(4)9-10(2)8-11(3)15(17)14-12(21-13)6-7-18(20)16(14)19/h6-7,10-11,13,15,20H,5,8-9H2,1-4H3/t10-,11+,13+,15+,17+/m0/s1 |

InChI Key |

KRTBGHXNQMTBCL-MRYGCYLCSA-N |

SMILES |

CCC1C2(CC(CC(C2C3=C(O1)C=CN(C3=O)O)C)C)C |

Isomeric SMILES |

CC[C@@H]1[C@]2(C[C@H](C[C@H]([C@@H]2C3=C(O1)C=CN(C3=O)O)C)C)C |

Canonical SMILES |

CCC1C2(CC(CC(C2C3=C(O1)C=CN(C3=O)O)C)C)C |

Other CAS No. |

184031-21-8 |

Synonyms |

1H-(2)Benzopyrano(4,3-c)pyridin-1-one, 6-ethyl-2,6,6a,7,8,9,10,10a-oct ahydro-2-hydroxy-6a,8,10-trimethyl-, (6R,6aS,8S,10R,10aS)-rel-( )- |

Origin of Product |

United States |

Discovery and Isolation of Fusaricide

Identification of Fungal Biosynthetic Sources

Fusaricide has been identified as a secondary metabolite produced by specific fungal genera, highlighting the diverse biosynthetic capabilities within the fungal kingdom.

Isolation from Fusarium Species

The initial isolation of this compound was reported from an unspecified Fusarium species. nih.govnih.gov The discovery process was guided by a Rev (regulation of virion expression) binding assay, indicating its potential biological relevance from the outset. ctdbase.org Fusarium species are well-documented producers of a wide array of secondary metabolites, including various N-hydroxypyridones, to which this compound belongs. nih.govctdbase.org While the exact Fusarium species for the initial isolation of this compound was not specified beyond "Fusarium sp.", the genus Fusarium encompasses numerous species known for their metabolic diversity.

Isolation from Endophytic Epicoccum Species

Beyond its initial discovery from Fusarium species, this compound has also been isolated from endophytic fungi. Notably, this compound (referred to as FCD) was identified from an endophytic fungus associated with Lycium barbarum, which was identified as an Epicoccum species. Furthermore, this compound (compound 1) was isolated from the culture of Epicoccum nigrum, an endolichenic fungus found inhabiting Leptogium masiaticum. The genus Epicoccum is recognized for producing a variety of bioactive compounds, and the isolation of this compound from these endophytic sources underscores the importance of exploring diverse microbial habitats for novel natural products. It is also worth noting that a derivative, 11S-hydroxy-1-methoxythis compound, has been isolated from the co-culture of endophytic Epicoccum sorghinum and Camporesia sambuci, further illustrating the biosynthetic potential of this fungal genus for this compound-related structures.

The fungal sources of this compound are summarized in the table below:

| Fungal Source Category | Specific Species/Context | Reference |

| Fusarium Species | Fusarium sp. (initial isolation) | nih.govnih.gov |

| Endophytic Epicoccum Species | Epicoccum sp. (from Lycium barbarum) | |

| Endophytic Epicoccum Species | Epicoccum nigrum (from Leptogium masiaticum) |

Methodological Approaches for Natural Product Elucidation Leading to this compound

The structural elucidation of natural products like this compound relies on a combination of advanced analytical techniques. For this compound, the determination of its structure was primarily achieved through X-ray diffraction and comprehensive spectroscopic analyses. nih.gov X-ray diffraction was particularly instrumental in solving its relative configuration. nih.gov

In the broader field of natural product discovery, the elucidation of complex chemical structures typically involves a suite of methodologies. These include bioassay-guided fractionation (BGF), which helps in isolating active compounds from complex mixtures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments) and Mass Spectrometry (MS) are fundamental for determining the molecular formula, connectivity, and three-dimensional arrangement of atoms within a molecule. X-ray crystallography provides definitive structural information, especially for crystalline compounds, as was the case for this compound. nih.govnih.gov More recently, genomic approaches have also begun to play a role in natural product structure elucidation by linking observed phenotypes to their corresponding gene clusters.

The primary analytical techniques employed in the elucidation of this compound's structure are detailed below:

| Elucidation Method | Application for this compound | Reference |

| X-ray Diffraction | Solved relative configuration and structure | nih.govnih.gov |

| Spectroscopic Analyses | Contributed to structure determination | nih.gov |

Biosynthetic Pathways of Fusaricide

Enzymatic Machinery and Catalytic Mechanisms

The formation of the unique structural features of fusaricide relies on a series of enzymatic reactions, particularly those involving pericyclases in key cyclization steps.

Role of Pericyclases in Hetero-Diels-Alder Cycloadditions for Pyran-like Ring Formation

Pericyclases play a crucial role in the biosynthesis of this compound by catalyzing hetero-Diels-Alder cycloaddition reactions, which are essential for the formation of its characteristic pyran-like ring structure. Specifically, the enzyme EpiI has been identified as a pericyclase involved in the hetero-Diels-Alder reaction during this compound biosynthesis. acs.orgresearchgate.netresearchgate.netnih.gov EpiI, an O-methyltransferase-like pericyclase found in Epicoccum sorghinum FT1062, facilitates a [4+2] cycloaddition, leading to the construction of the pyran-like ring. acs.orgresearchgate.netnih.govescholarship.org This enzymatic catalysis is a precise and stereoselective process, contributing significantly to the final architecture of the this compound molecule. acs.orgresearchgate.netnih.gov

Elucidation of Precursor Molecules (e.g., Asperpyridone A)

The biosynthetic pathway to this compound shares common precursor molecules and intermediates with structurally related natural products, such as asperpyridone A, pyridoxatin, and cordypyridones. nih.govescholarship.org Theoretical investigations suggest that these compounds, including this compound, originate from a common intermediate. nih.govescholarship.org This shared intermediate is believed to be formed following a stereoselective dehydration of an alcohol precursor. nih.govescholarship.org The elucidation of these precursor molecules and their transformations has been achieved through comparative studies of their biosynthetic pathways and in vitro analyses of the enzymes involved. nih.govescholarship.orgresearchgate.net

Genetic Determinants and Gene Cluster Analysis in this compound Biosynthesis

The genes responsible for this compound biosynthesis are organized within a dedicated biosynthetic gene cluster (BGC). A putative biosynthetic gene cluster, designated as epi, has been identified in Epicoccum sorghinum FT1062, which is responsible for this compound production. escholarship.org

Analysis of this gene cluster reveals the presence of several genes encoding enzymes and regulatory proteins crucial for the pathway. These include genes for a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), a transcription factor (TF), a monocarboxylate transporter (MCT), a cytochrome P450 (P450), a short-chain dehydrogenase/reductase (SDR), an enoylreductase (ER), and a pericyclase (PC). escholarship.org The pericyclase EpiI, previously mentioned for its role in hetero-Diels-Alder cycloaddition, is encoded within this epi cluster. nih.govescholarship.orgresearchgate.net This organization into a gene cluster is a common feature in fungal secondary metabolite biosynthesis, allowing for coordinated regulation of the pathway. nih.govfrontiersin.orgmdpi.com

Comparative Biosynthetic Logic with Related Fungal Alkaloids

The biosynthetic logic of this compound exhibits notable similarities and distinctions when compared to related fungal alkaloids. As highlighted, this compound shares a common biosynthetic intermediate with pyridoxatin, cordypyridones, and asperpyridone A. nih.govescholarship.org The divergence in their final structures arises from the distinct pericyclic reactions catalyzed by homologous pericyclases. While EpiI catalyzes a hetero-Diels-Alder reaction for this compound, other pericyclases, such as AdxI from Albophoma yamanashiensis or PdxI from Aspergillus bombycis, might catalyze an Alder-ene reaction or other pericyclic transformations to yield their respective products. nih.govescholarship.orgresearchgate.net

The pericyclases involved in these pathways, including EpiI and PdxI, are highly homologous, sharing 59–83% sequence identity. nih.gov Interestingly, the periselectivity of these enzymes—determining whether an Alder-ene or a hetero-Diels-Alder reaction occurs—can be influenced by a single amino acid residue. For instance, the identity of the amino acid at position 413 in PdxI (where valine favors the Alder-ene reaction and methionine favors the hetero-Diels-Alder reaction) has been correlated with the reaction outcome. researchgate.net This comparative analysis underscores the evolutionary fine-tuning of enzymatic machinery to generate structural diversity from common biosynthetic precursors in fungal natural product synthesis. Other fungal alkaloids, such as leporin, equisetin (B570565), and phomasetin, also involve enzyme-catalyzed pericyclic reactions in their biosynthesis, further illustrating a shared biosynthetic strategy across different fungal lineages. acs.orgresearchgate.netresearchgate.netescholarship.org

Synthetic Strategies for Fusaricide and Its Core Structure

Total Synthesis Approaches to the N-Hydroxypyridone Core

The construction of the polysubstituted N-hydroxypyridone core of Fusaricide presents a considerable synthetic challenge. Various methodologies have been developed to assemble this heterocyclic system, with a focus on controlling the substitution pattern and introducing the N-hydroxy functionality.

Racemic Total Synthesis Methodologies

Early efforts in the synthesis of related 4-hydroxy-2-pyridone alkaloids, such as tenellin, provided a foundation for accessing the core structure of this compound in a racemic fashion. These syntheses often involve the construction of a highly substituted pyridone ring through convergent strategies.

One of the initial racemic syntheses of tenellin, a compound sharing the 4-hydroxy-2-pyridone core with this compound, was reported in the 1980s. While specific details of these early methodologies are not extensively elaborated in recent literature, they laid the groundwork for subsequent synthetic endeavors. These approaches provided access to the racemic form of the natural product, allowing for initial biological testing and structural confirmation.

A significant advancement in the synthesis of the broader class of 4-hydroxy-2-pyridone alkaloids involves a collective synthesis strategy. This approach utilizes a strategic convergent method to assemble a densely substituted pyridone key intermediate. A key reaction in this strategy is the Suzuki-Miyaura cross-coupling reaction. Following the formation of the pyridone core, a divergent approach is employed, using aldol (B89426) condensation of the pyridone intermediate with various homologous aldehydes to generate a library of different 4-hydroxy-2-pyridone alkaloids.

Application of Novel Cyclization and Hydroxylation Reactions

The development of novel chemical reactions has been instrumental in advancing the synthesis of the N-hydroxypyridone core. These methods offer new pathways for ring formation and for the introduction of the crucial hydroxyl group on the nitrogen atom.

Novel Cyclization Reactions:

A notable development in the synthesis of substituted pyridine (B92270) rings is the "anti-Wacker"-type cyclization. This palladium-catalyzed reaction allows for the efficient preparation of polysubstituted 3-hydroxypyridines from readily available starting materials like amino acids and propargyl alcohols. The resulting 3-hydroxypyridines are valuable precursors that can be further functionalized. While 3-hydroxypyridines exist in equilibrium with their 3-pyridone tautomers, this methodology provides a powerful tool for constructing the substituted pyridine skeleton that forms the basis of the this compound core.

Novel Hydroxylation Reactions:

Biomimetic Synthetic Pathways Inspired by this compound Biosynthesis

The biosynthesis of this compound and related natural products provides a powerful source of inspiration for the development of efficient and elegant synthetic strategies. By mimicking the proposed biosynthetic pathways, chemists can devise concise routes to these complex molecules.

A key insight into the biosynthesis of 4-hydroxy-2-pyridone alkaloids is the hypothesis that they are formed via the oxidative ring expansion of tetramic acid precursors. This has led to the development of biomimetic synthetic approaches that capitalize on this transformation.

A notable example is the biomimetic synthesis of (+)-fusarisetin A, a structurally related natural product that also contains a tetramic acid-derived core. thieme-connect.comecnu.edu.cnecnu.edu.cn The synthesis is based on the proposal that fusarisetin A and the related compound equisetin (B570565) share a common biosynthetic pathway. nih.govresearchgate.net This biomimetic approach involves the aerobic oxidation of equisetin, a tetramic acid derivative, to yield (+)-fusarisetin A. ecnu.edu.cn This oxidation can be promoted by either a Mn(III)/O2 system or by reactive oxygen species (ROS) generated through visible-light photochemistry. ecnu.edu.cnresearchgate.net This strategy not only provides a concise route to the natural product but also lends strong support to the hypothesized biosynthetic pathway. nih.gov

Development of Chemoenzymatic Synthetic Routes for this compound Analogues

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, has emerged as a powerful tool for the synthesis of complex natural products and their analogues. This approach offers the potential for highly efficient and stereoselective syntheses under mild reaction conditions.

While specific chemoenzymatic routes for the synthesis of this compound itself have not been extensively reported, the development of biocatalytic methods for the synthesis of functionalized pyridone and pyrrole (B145914) building blocks demonstrates the potential of this strategy. For instance, transaminases have been used to mediate the key amination step in the synthesis of substituted pyrazines and pyrroles from ketone precursors. nih.gov Such biocatalytic transformations could potentially be adapted for the asymmetric synthesis of precursors to the N-hydroxypyridone core of this compound.

Mechanistic Investigations of Fusaricide S Biological Activities

Cellular and Molecular Mechanisms of Action

Fusaricide exerts its biological effects through a multifaceted approach at the cellular and molecular levels, primarily centered around its iron-chelating properties and subsequent downstream signaling pathways.

Iron Chelation as a Core Biological Modality

A fundamental aspect of this compound's mechanism of action is its capacity to chelate iron. researchgate.netnih.govacs.org This iron-binding ability is critical for its observed biological activities. nih.gov

This compound actively decreases the levels of the cellular labile iron pool (LIP) in human NSCLC NCI-H460 cells. researchgate.netnih.govacs.org The labile iron pool represents a small, redox-active fraction of intracellular iron that is readily available for various metabolic processes and is crucial for cellular function. biorxiv.orgnih.govresearchgate.netnih.gov Maintaining proper LIP levels is essential for cellular homeostasis, as perturbations can be detrimental. biorxiv.org The ability of this compound to deplete this pool underscores its impact on fundamental iron metabolism within cells.

Treatment with this compound leads to significant alterations in the expression of key proteins involved in cellular iron transport and storage. Specifically, studies have observed an upregulation of transferrin receptor 1 (TfR1) and a downregulation of ferritin heavy chain (FTH) expression following this compound treatment. researchgate.netnih.govacs.org TfR1 is a crucial protein that mediates the uptake of iron into cells, and its expression is often elevated in rapidly proliferating cells, such as cancer cells, due to their high iron demand. cusabio.com Conversely, FTH is a subunit of ferritin, the primary intracellular iron-storage protein, responsible for the ferroxidase activity that sequesters iron in a non-toxic form. mdpi.com The repression of FTH can lead to an increase in the cellular labile iron pool. mdpi.com These modulations indicate this compound's direct influence on the cellular machinery responsible for iron acquisition and sequestration.

Induction of Apoptosis Pathways via Caspase-3 Activation

This compound effectively induces apoptosis, a form of programmed cell death, in human NSCLC NCI-H460 cells. researchgate.netnih.govacs.org A key event in this apoptotic process is the activation of caspase-3. researchgate.netnih.govacs.org The importance of iron chelation in this mechanism is highlighted by the observation that supplementation with ferric chloride (FeCl3) can reverse this compound-induced apoptosis. researchgate.netnih.gov Furthermore, the application of Z-VAD-FMK, a pan-caspase inhibitor, was shown to partially rescue cells from this compound-induced apoptosis, providing further evidence that the cell death mechanism is dependent on caspase-3 activation. acs.org This activation of caspase pathways is a known mechanism by which iron chelators can induce cell death. acs.org

Impact on Cell Cycle Progression and DNA Integrity

Beyond inducing apoptosis, this compound also impacts cell cycle progression and DNA integrity. Studies have demonstrated that this compound causes DNA damage and induces cell cycle arrest, specifically in the G0/G1 phase, in human NSCLC NCI-H460 cells. researchgate.netnih.govacs.org Cell cycle checkpoints are crucial surveillance mechanisms that halt cell cycle progression in response to DNA damage, allowing time for DNA repair or, if the damage is irreparable, triggering pathways leading to apoptosis. atlasgeneticsoncology.orgnih.govkhanacademy.orgki.se The ability of this compound to induce DNA damage and subsequently arrest the cell cycle suggests its potential to disrupt the proliferation of cancer cells by activating these critical cellular checkpoints.

Functional Genomics and Proteomics Studies of Cellular Responses to this compound

While comprehensive functional genomics and proteomics studies specifically detailing broad cellular responses to this compound are not extensively reported in the current literature, the observed modulations in iron transport and storage proteins (TfR1 and FTH) represent a form of proteomic insight into its mechanism. Functional genomics involves studying the entire genome of an organism to understand gene function and regulation, often utilizing high-throughput techniques like gene sequencing and DNA arrays. ucd.iefrontiersin.org Proteomics, on the other hand, is the large-scale study of all proteins within a cell or tissue under specific conditions, providing insights into protein expression, modifications, and interactions. ucd.iefrontiersin.orgcam.ac.uknautilus.bio

The demonstrated upregulation of TfR1 and downregulation of FTH in response to this compound treatment are specific proteomic changes that directly reflect the cell's attempt to adapt to iron depletion induced by the compound. researchgate.netnih.govacs.org These findings highlight how this compound's iron-chelating activity triggers a cellular response aimed at increasing iron uptake and reducing iron storage, consistent with a state of iron deprivation. Future functional genomics and proteomics investigations could further elucidate the broader network of genes and proteins affected by this compound, providing a more comprehensive understanding of its cellular impact and identifying potential novel therapeutic targets or biomarkers.

Structural Modification and Analogous Compounds Research

Synthesis and Biological Evaluation of Fusaricide Derivatives

The exploration of this compound derivatives involves both their chemical synthesis and subsequent assessment of their biological effects. This research aims to understand how modifications to the core this compound structure influence its activity.

Elucidation of Epipyridone as a Modified Derivative

Epipyridone has been identified as a p-hydroxyphenyl modified derivative of this compound. acs.org This structural relationship is significant in understanding the biosynthetic pathways and potential modifications of the this compound scaffold. Epipyridone, unlike this compound, lacks the crucial N-OH functional group. The observed absence of biological activity in Epipyridone, when compared to this compound, strongly suggests that the N-OH functionality is a key determinant of the bioactivity within this class of metabolites. asm.org

Structure-Activity Relationship (SAR) Studies of N-Hydroxypyridone Analogues

This compound itself is classified as a cytotoxic N-hydroxypyridone, highlighting the importance of this chemical moiety. acs.org Structure-Activity Relationship (SAR) studies involving N-hydroxypyridone analogues, including those structurally related to this compound, have been instrumental in elucidating the molecular features critical for their biological effects. For instance, a specific N-hydroxypyridine derivative has demonstrated antifungal activity against prominent fungal pathogens. mdpi.com

Antifungal Activity of an N-Hydroxypyridine Derivative mdpi.com

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | 16 µg/mL |

| Penicillium chrysogenum | 8 µg/mL |

Further research emphasizes the significance of studying tricyclic N-hydroxy-, N-alkoxy, and N-methoxy pyridin-2-ones, as their bioactivity is closely associated with these structural characteristics. researchgate.net These studies contribute to a deeper understanding of how subtle chemical changes within the N-hydroxypyridone framework can impact efficacy.

Design and Development of this compound-Inspired Scaffold Libraries

The unique pyridochromene core structure of this compound makes it a compelling candidate for inspiring the design of novel chemical scaffold libraries. asm.orgacs.org The concept of "privileged scaffolds" is widely applied in medicinal chemistry, where core structures known to bind to multiple receptors or exhibit diverse biological activities are used as starting points for generating new chemical entities. nih.gov Scaffold-based design is a standard approach in small-molecule drug discovery, facilitating the identification of biologically active compounds through the systematic construction of chemical libraries. nih.govlifechemicals.com

The development of such libraries, potentially inspired by the this compound scaffold, would focus on creating structurally diverse compounds that retain or enhance desirable biological properties. Emphasizing structural diversity, particularly fragments with three-dimensional (3D) structures, is crucial as molecular shape significantly dictates biological effects and can also influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By systematically modifying the this compound scaffold, researchers can explore a broad chemical space to discover new compounds with improved or novel bioactivities.

Role of Specific Functional Groups (e.g., N-OH) in Bioactivity

The N-OH (N-hydroxyl) functional group plays a pivotal role in the bioactivity of this compound. Evidence from comparative studies, such as the one involving Epipyridone, clearly indicates its importance. Epipyridone, a derivative of this compound, lacks the N-OH group and consequently exhibits no significant biological activity, suggesting that the N-OH functionality is essential for the observed effects of this compound. asm.org

Ecological and Environmental Dimensions of Fusaricide

Role in Fungal-Host Interactions within Agroecosystems

Fusaricide, as a natural product derived from Fusarium species, demonstrates notable antifungal properties. Research indicates that this compound functions by inhibiting the Fus3 kinase, an enzyme crucial to the MAPK signaling pathway in yeast. This inhibition effectively blocks the pheromone response pathway, thereby preventing fungal growth ontosight.ai. This mechanism of action positions this compound as a potential agent for controlling fungal proliferation.

In the broader agroecosystem, Fusarium species are recognized as significant plant pathogens responsible for a wide array of devastating crop diseases globally, including wilts and rots agriculturejournals.czmdpi.comagriculturejournals.cznih.govmdpi.com. These fungi not only cause substantial yield losses but also produce mycotoxins that are harmful to both human and animal consumers agriculturejournals.czmdpi.comagriculturejournals.cz. Given this compound's demonstrated fungicidal activity, its properties suggest a potential role in developing strategies to mitigate the impact of Fusarium-related plant diseases. The understanding of its specific antagonistic interactions within the complex dynamics of plant-pathogen relationships, particularly against pathogenic Fusarium strains in agricultural settings, warrants further investigation.

While this compound exhibits antifungal activity, specific detailed research on its influence on broader microbial communities within diverse environmental niches, such as soil and water matrices, is not extensively documented in the currently available literature. Fungicidal compounds, by their nature, possess biocidal activity that can potentially impact non-target microbial populations, including beneficial bacteria and fungi that contribute to ecosystem health and nutrient cycling. However, without dedicated studies focusing on this compound (C17H25NO3) and its interactions with complex environmental microbiomes, the extent and nature of such influences remain to be fully elucidated.

Environmental Fate and Potential Impact of this compound and its Metabolites

Future Research Trajectories for Fusaricide

Advanced Characterization Techniques for Structural Biology and Metabolomics

A comprehensive understanding of Fusaricide's intricate mechanism of action necessitates the application of advanced characterization techniques. Despite initial insights into its inhibition of Fus3 kinase and its iron-chelating capabilities, the precise molecular interactions remain to be fully elucidated researchgate.netontosight.ai.

Future research will likely employ high-resolution structural biology techniques to determine the exact binding modes of this compound with its biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced multi-dimensional NMR, and X-ray crystallography (including microcrystal electron diffraction for challenging samples) are crucial for obtaining atomic-level structural information of this compound in complex with Fus3 kinase or iron-containing proteins frontiersin.orgrsc.org. These techniques can provide insights into the conformational changes induced upon binding and the specific residues involved in the interaction. A significant challenge in this area, particularly for natural products, is obtaining high-quality and suitably sized single crystals for crystallographic analysis rsc.org.

Furthermore, mass spectrometry (MS)-based metabolomics approaches will be vital for mapping the metabolic pathways influenced by this compound within biological systems mdpi.com. By analyzing changes in metabolite profiles, researchers can identify downstream effects of this compound's activity, uncover new targets, and understand its broader impact on cellular physiology. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) coupled with advanced data analysis can provide detailed insights into the metabolome.

Computational Chemistry and Rational Design of this compound Analogues

Computational chemistry offers a powerful avenue for accelerating the discovery and optimization of this compound and its analogues. This field can provide predictive models and a deeper understanding of molecular phenomena, guiding the rational design of improved compounds unibo.itwsu.edu.

Molecular docking and dynamics simulations can be employed to predict the binding affinity and stability of this compound and its derivatives with target proteins, such as Fus3 kinase or iron transport proteins like transferrin receptor 1 (TFR1), which is upregulated by this compound in NSCLC cells frontiersin.orgnih.govuochb.cz. Quantum mechanics/molecular mechanics (QM/MM) methods can provide highly accurate insights into reaction mechanisms and the electronic properties governing this compound's interactions unibo.it.

Rational design strategies, informed by computational modeling, will focus on modifying the chemical structure of this compound (C₁₇H₂₅NO₃) to enhance its potency, selectivity, and pharmacokinetic properties nih.govwsu.eduuw.edu.pl. This could involve exploring various functional group substitutions or scaffold modifications to optimize interactions with specific biological targets. Machine learning protocols, particularly those based on equivariant neural networks, are emerging as powerful tools for rapidly and accurately predicting binding energies, thereby accelerating high-throughput screening and the rational design of novel ligands chemrxiv.org. This approach can significantly reduce the computational demands associated with traditional experimental and quantum chemistry methods chemrxiv.org.

Biotechnological Strategies for Sustainable Production and Optimization

Given that this compound is a natural product derived from fungal sources, biotechnological strategies present a sustainable and efficient pathway for its production and optimization. Traditional chemical synthesis can be resource-intensive and environmentally impactful sustainability-directory.com.

Future research will focus on metabolic engineering of the producing fungal strains, such as Epicoccum sp. or Fusarium species, to enhance this compound yield nih.govresearchgate.net. This involves manipulating the biosynthesis pathways within these microorganisms to channel metabolic flux towards increased production of the desired compound. Synthetic biology approaches can be utilized to introduce or optimize genes responsible for this compound biosynthesis into more amenable host organisms, potentially leading to higher titers and more controlled production techmigroup.com.

Optimization of fermentation processes, including media composition, temperature, pH, and aeration, will be critical to maximize this compound accumulation techmigroup.com. The development of precision fermentation techniques can lead to sustainable alternatives for producing complex molecules, reducing carbon footprint and reliance on traditional chemical methods sustainability-directory.comtechmigroup.com. Biotechnological advancement aims to minimize raw material, energy, and water consumption, while also transforming waste streams into valuable resources, aligning with principles of circular economy and environmental sustainability sustainability-directory.comtechmigroup.com.

Interdisciplinary Research Integrating Ecological and Chemical Principles

An interdisciplinary approach is essential to fully understand this compound's role in natural ecosystems and to develop sustainable applications. Chemistry, at its core, is fundamentally interdisciplinary, bridging various scientific domains solubilityofthings.com.

Research will delve into the chemical ecology of this compound, investigating its role in plant-microbe interactions, particularly given its origin from endophytic fungi researchgate.netwipo.int. Understanding how this compound mediates interactions between the producing fungus and its host plant, or with other microorganisms in the environment, can reveal novel biological functions and potential applications as a natural biocontrol agent wipo.int. This involves integrating ecological observations with detailed chemical analyses.

Furthermore, integrating green chemistry principles into the research and development of this compound is paramount for ensuring environmental sustainability fu-berlin.deberkeley.edujotse.org. This includes designing production processes that minimize hazardous substances, maximize atomic economy, and utilize safer solvents jotse.org. Collaboration between chemists, ecologists, environmental scientists, and engineers will be crucial to assess the environmental impact of this compound's production and application throughout its life cycle, from biosynthesis to potential degradation pathways in the environment berkeley.edu. This interdisciplinary collaboration can lead to the development of technologies that are inherently safer and more efficient, contributing to broader sustainability goals berkeley.edu.

Q & A

Q. What are the structural and functional characteristics of Fusaricide?

this compound is a fungal-derived N-hydroxypyridone alkaloid with a 3,4-fused dihydropyran ring . Its biological activity is attributed to the N-hydroxy group and conjugated double-bond system, enabling iron chelation and redox interactions . Key structural features include:

- Core structure : 4-Hydroxy-2-pyridone with a fused dihydropyran ring.

- Functional groups : Hydroxyl (-OH) and methoxy (-OCH₃) substituents (varies by fungal strain).

- Bioactivity : Antifungal (MIC: 8–16 µg/mL against Candida albicans), iron chelation, and pro-apoptotic effects .

Q. How is this compound isolated and characterized in laboratory settings?

- Isolation : Extracted from Fusarium spp. fermentation broth using solvent partitioning (ethyl acetate) and chromatographic purification (silica gel, HPLC) .

- Characterization :

- NMR : Assignments of protons and carbons for the pyridone and dihydropyran moieties .

- X-ray crystallography : Confirmed absolute stereochemistry of related analogs (e.g., PF1140) .

- Mass spectrometry : Molecular ion peak at m/z 319 [M+H]⁺ .

Q. What are the primary biological activities of this compound?

- Antifungal : Inhibits Candida albicans (MIC: 16 µg/mL) and Penicillium chrysogenum (MIC: 8 µg/mL) .

- Antitumor : Cytotoxic to Madison lung carcinoma cells (IC₅₀: 1 µg/mL in vitro), but lacks in vivo efficacy due to poor bioavailability .

- Iron chelation : Depletes intracellular iron, activating caspase-3 and inducing apoptosis in cancer cells .

Advanced Research Questions

Q. How does this compound’s iron-chelating mechanism influence its antitumor activity?

this compound binds intracellular iron, disrupting iron-dependent enzymes (e.g., ribonucleotide reductase) and generating reactive oxygen species (ROS). This triggers:

- DNA damage : ROS-mediated strand breaks.

- Apoptosis : Caspase-3 activation and mitochondrial membrane depolarization .

- Macrophage modulation : Alters iron efflux in tumor-associated macrophages, reducing protumorigenic signaling .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?

- Bioavailability optimization :

- Structural analogs : Synthesize derivatives with improved solubility (e.g., glycosylation or pegylation).

- Drug delivery systems : Encapsulate in liposomes or nanoparticles to enhance tissue penetration .

- Model selection : Use immunocompromised murine models with human tumor xenografts for better translational relevance .

Q. What computational tools elucidate this compound’s biosynthetic pathways?

- Quantum mechanics (QM) : Calculates transition-state energies for Alder-ene vs. Diels-Alder reactions in this compound’s biosynthesis .

- Molecular dynamics (MD) : Simulates enzyme-substrate interactions (e.g., O-MT-fold enzymes) to predict regioselectivity .

- Genome mining : Identifies biosynthetic gene clusters (e.g., pdxI, epiI) in Fusarium spp. .

Q. How do structural modifications enhance this compound’s antifungal potency?

- Side-chain engineering : Introducing hydrophobic groups (e.g., alkyl chains) improves membrane penetration .

- Hybrid molecules : Conjugation with azole moieties synergizes antifungal activity by targeting ergosterol biosynthesis .

Data Contradictions and Validation

Q. Why does this compound show in vitro cytotoxicity but fail in in vivo tumor models?

- Hypothesis : Poor pharmacokinetics (rapid clearance) or insufficient tumor targeting .

- Validation :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in murine models.

- Metabolomics : Identify degradation products or inactive metabolites .

Q. How do researchers reconcile conflicting reports on this compound’s enzyme inhibition?

- Case study : Leporin B (a this compound analog) inhibits hexose phosphate isomerase II (IC₅₀: 10 µM), while Leporin A (structurally similar) is inactive.

- Methodology :

- Docking simulations : Compare binding affinities of analogs to enzyme active sites.

- Site-directed mutagenesis : Validate critical residues for inhibition .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound research?

- Synthesis : Follow McBrien et al.’s method (1996) for total synthesis, using quinone methide intermediates .

- Bioassays :

- Antifungal testing : Standardize MIC assays per CLSI guidelines (e.g., broth microdilution) .

- Apoptosis assays : Use flow cytometry with Annexin V/PI staining and caspase-3 activity kits .

Table 1 : Key Bioactivity Data for this compound and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.